
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid is an organic compound with the molecular formula C17H13NO5 and a molecular weight of 311.28 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid typically involves the reaction of 2,5-dioxo-1-phenylpyrrolidine with 2-hydroxybenzoic acid under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)oxy)benzoic acid can be compared with similar compounds such as:
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl)benzoic acid: This compound has a similar structure but contains a sulfanyl group instead of an oxy group, which can alter its chemical reactivity and biological activity.
2-(2,5-Dioxo-1-p-tolylpyrrolidin-3-yl)sulfanyl)benzoic acid: This compound features a p-tolyl group, which can influence its steric and electronic properties, leading to different applications and effects.
Propiedades
Número CAS |
192509-73-2 |
|---|---|
Fórmula molecular |
C17H13NO5 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C17H13NO5/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h1-9,14H,10H2,(H,21,22) |
Clave InChI |
DOAWQJALJQZTAW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)OC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
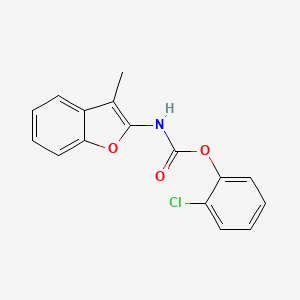
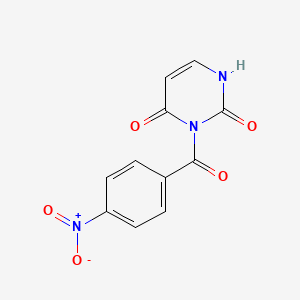
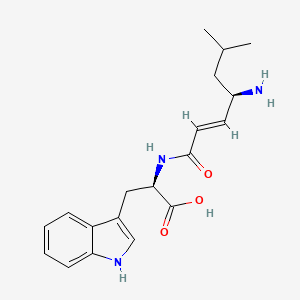

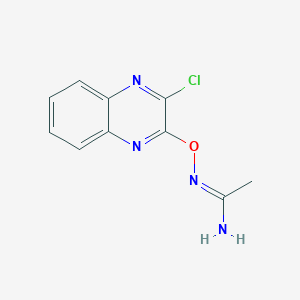

![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)

![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
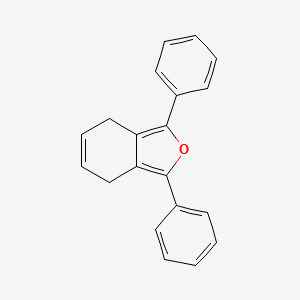
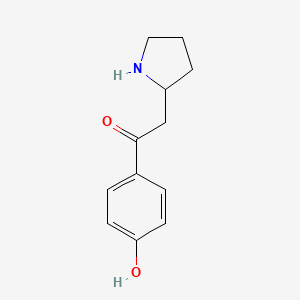

![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)
